Impact of N3 Aryl Positional Isomerism (meta- vs. para-Acetylphenyl) on Cytotoxic Potency in Rhodanine Derivatives
In a structurally related series of 3-phenylquinazolinone-rhodanine hybrids, the para-substituted derivative compound 11 exhibited IC50 values of 1.2–8.7 µM against HT-1080 fibrosarcoma and HL-60/K562 leukemia cell lines, whereas its meta-substituted counterparts were described as 'far less active' [1]. This class-level trend indicates that meta-acetyl substitution at the N3-phenyl ring (as in the target compound, CAS 868147-30-2) may attenuate cytotoxic potency relative to the para-acetyl isomer [1]. Direct head-to-head quantitative data for this exact pair are not yet published; the inference is drawn from closely analogous rhodanine scaffolds.
| Evidence Dimension | Cytotoxicity (IC50) against cancer cell lines |
|---|---|
| Target Compound Data | Not directly assessed; meta-substituted N3-(3-acetylphenyl) rhodanine; activity predicted to be lower than para analogue based on SAR trend |
| Comparator Or Baseline | Compound 11 (para-substituted quinazolinone-rhodanine hybrid): IC50 = 1.2–8.7 µM; meta-substituted analogues of the same series: far less active (exact IC50 not specified) |
| Quantified Difference | ≥5-fold reduction in potency for meta-substituted analogues vs. para-substituted in the quinazolinone-rhodanine series; for the target compound vs. its para isomer, no direct measurement exists |
| Conditions | HT-1080 (fibrosarcoma), HL-60 (leukemia), K562 (leukemia) cell lines; in vitro MTT assay |
Why This Matters
If high cytotoxic potency is the primary selection criterion, the para-acetyl isomer should be prioritized; the meta-acetyl target compound may offer alternative selectivity or pharmacokinetic profiles that require explicit experimental validation.
- [1] Stępień K, et al. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. Molecules. 2022;27(12):3750. doi:10.3390/molecules27123750 View Source
